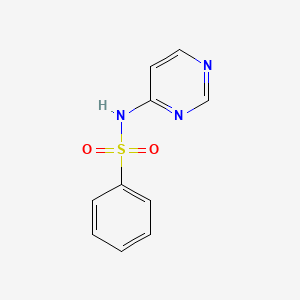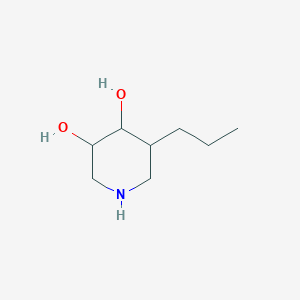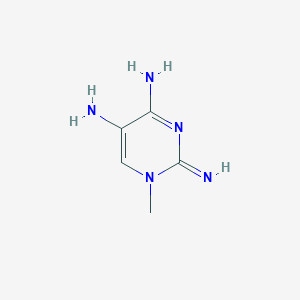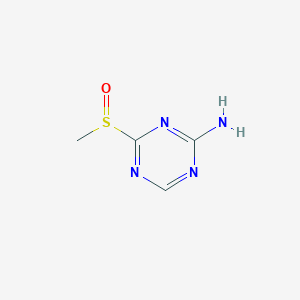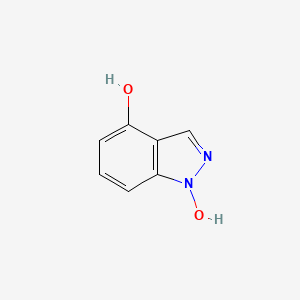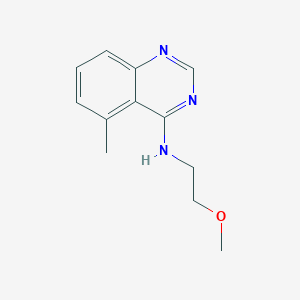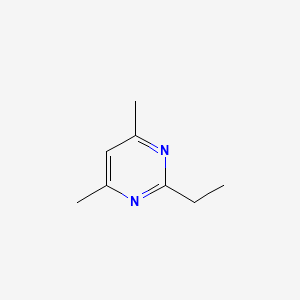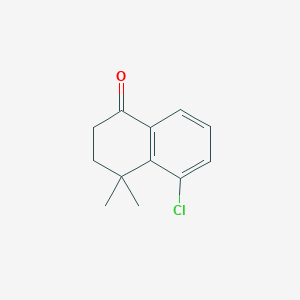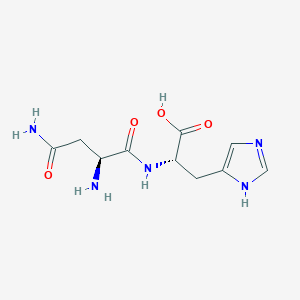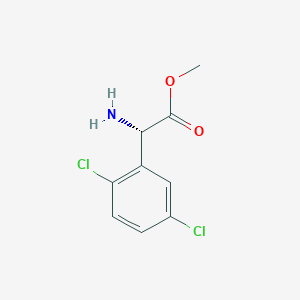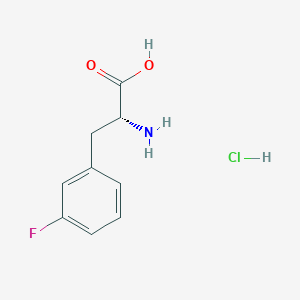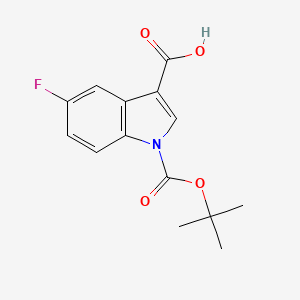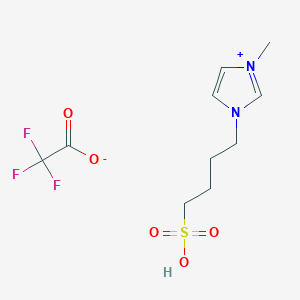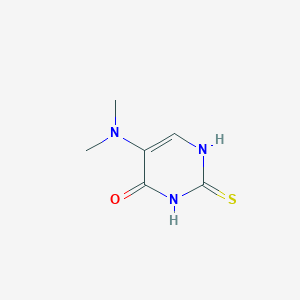
5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dimethylamino group and a thioxo group attached to a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamine derivative with a thiourea derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential as a bioactive molecule in various biological assays. It can interact with enzymes and receptors, making it a candidate for the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of diseases such as cancer and infectious diseases due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in proteins, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: This compound shares the dimethylamino group and has shown similar biological activities.
4,5,6,7-Tetrabromo-1H-benzotriazole: Another compound with similar structural features and applications in enzyme inhibition.
5-(Dimethylamino)-1-naphthalenesulfonic acid: Known for its use in fluorescent labeling and similar chemical reactivity.
Uniqueness
5-(Dimethylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one stands out due to its unique combination of a dimethylamino group and a thioxo group on a pyrimidinone ring. This structural arrangement provides distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
5-(dimethylamino)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3OS/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11) |
InChI Key |
ACVCYXILOKGQKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CNC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


